

Technical Guide: Physical Constants of (R)-(+)-N-Methyl-1-phenylethylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Methyl-1-phenylethanamine hydrochloride

Cat. No.: B178540

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-N-Methyl-1-phenylethylamine, also known as (R)-(+)-N, α -Dimethylbenzylamine, is a chiral amine of significant interest in pharmaceutical and organic synthesis.^[1] Its defined stereochemistry is crucial for its application as a chiral building block and in the development of enantiomerically pure compounds.^[1] This technical guide provides a comprehensive overview of the key physical constants of (R)-(+)-N-Methyl-1-phenylethylamine, along with standardized protocols for their experimental determination.

Physical and Chemical Properties

(R)-(+)-N-Methyl-1-phenylethylamine is a colorless to pale yellow liquid with a characteristic amine odor.^[1] It is soluble in organic solvents and shows moderate solubility in water.^[1]

Table of Physical Constants

The quantitative physical properties of (R)-(+)-N-Methyl-1-phenylethylamine (CAS Number: 5933-40-4) are summarized in the table below for easy reference.

Physical Constant	Value	Reference(s)
Molecular Formula	C ₉ H ₁₃ N	[1][2][3]
Molecular Weight	135.21 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	74-76 °C at 11 mmHg	[4][5]
Density	0.924 g/mL at 20 °C	[4]
Refractive Index (n ²⁰ /D)	1.511	[4]
Specific Rotation [α] ²⁰ /D	+70° (c = 2 in chloroform)	
Flash Point	61 °C (141.8 °F) - closed cup	

Experimental Protocols

Accurate determination of physical constants is fundamental for compound identification and purity assessment. Standardized methodologies for key measurements are detailed below.

Melting Point Determination (Capillary Method)

While (R)-(+)-N-Methyl-1-phenylethylamine is a liquid at room temperature, this protocol is standard for organic compounds.

- Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For pure crystalline compounds, this occurs over a narrow range (0.5-1.0°C).[6] Impurities typically depress the melting point and broaden the range.[6]
- Procedure:
 - Sample Preparation: A small amount of the dried, powdered sample is packed into a thin-walled capillary tube to a height of a few millimeters.[7]
 - Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp) adjacent to a calibrated thermometer.

- Heating: The sample is heated rapidly to a temperature approximately 5-10°C below the expected melting point.^[7] The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.
- Observation: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point) are recorded.^[8] This range is reported as the melting point.

Boiling Point Determination (Micro or Mini Scale Method)

This method is suitable for small quantities of liquid samples.

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.^{[9][10]} At this temperature, the liquid converts into a vapor.
- Procedure (Capillary Method):
 - Sample Preparation: A few milliliters of the liquid are placed in a small test tube or fusion tube.^{[11][12]} A capillary tube, sealed at one end, is inverted and placed into the liquid.^[11]
 - Apparatus Setup: The assembly is attached to a thermometer and heated in a Thiele tube or a suitable heating block.^[10]
 - Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly escape.^[11]
 - Observation: When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the inverted capillary.^[11] The heat is then removed.
 - Measurement: The liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.^[11] The atmospheric pressure should also be recorded.^[10]

Specific Rotation Determination (Polarimetry)

This is a critical measurement for characterizing chiral compounds like (R)-(+)-N-Methyl-1-phenylethylamine.

- Principle: Chiral, or optically active, compounds rotate the plane of plane-polarized light.[13] [14] The specific rotation ($[\alpha]$) is a standardized measure of this rotation and is an intrinsic property of the compound.[15]
- Procedure:
 - Solution Preparation: A solution of the compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., chloroform) using a volumetric flask.[13] The concentration (c) is expressed in g/mL.[15]
 - Polarimeter Setup: The polarimeter is turned on and the light source (typically a sodium D-line at 589 nm) is allowed to stabilize.[13]
 - Blank Measurement: The polarimeter tube is filled with the pure solvent, ensuring no air bubbles are present, and a blank reading is taken.[13]
 - Sample Measurement: The tube is then filled with the prepared solution. The analyzer is rotated until the light intensity matches the blank (or a minimum/maximum is found, depending on the instrument design).[14] The observed angle of rotation (α) is recorded. [15]
 - Calculation: The specific rotation is calculated using the formula: $[\alpha]^{T\lambda} = \alpha / (l \times c)$ where:
 - α = observed rotation in degrees
 - l = path length of the tube in decimeters (dm)
 - c = concentration in g/mL
 - T = temperature in °C
 - λ = wavelength of light[15]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the specific rotation of a liquid sample.

Caption: Workflow for Determining Specific Rotation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]
- 2. N-Methyl-1-phenylethylamine | C9H13N | CID 577403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Page loading... [guidechem.com]
- 5. (R)-(+)-N,ALPHA-DIMETHYLBENZYLAMINE | 5933-40-4 [chemicalbook.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. thinksrs.com [thinksrs.com]
- 8. store.astm.org [store.astm.org]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Boiling Points - Procedure [jove.com]
- 12. chemconnections.org [chemconnections.org]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 14. iajps.com [iajps.com]
- 15. Specific rotation - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Technical Guide: Physical Constants of (R)-(+)-N-Methyl-1-phenylethylamine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b178540#r-n-methyl-1-phenylethylamine-physical-constants>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com